N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-phenoxypropanamide
Description
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-2-phenoxypropanamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core modified with a sulfone (5,5-dioxo) group, a phenyl substituent at position 2, and a 2-phenoxypropanamide moiety at position 3. This structure positions it within a class of sulfur-containing heterocycles studied for their biological activity, particularly as enzyme inhibitors (e.g., autotaxin inhibitors, as suggested by patent data) .
Properties
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-14(27-16-10-6-3-7-11-16)20(24)21-19-17-12-28(25,26)13-18(17)22-23(19)15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAQUIJRVSHEJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=CC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-phenoxypropanamide typically involves multiple steps, starting from readily available precursors One common approach involves the cyclization of thiophene derivatives with appropriate reagents to form the thieno[3,4-c]pyrazole core
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-phenoxypropanamide can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Various substitution reactions can be employed to replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-phenoxypropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches for diseases.
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the production of advanced materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities, such as improved conductivity or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-phenoxypropanamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Compound A : N-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Key Differences: Replaces the 2-phenoxypropanamide with a 5-oxopyrrolidine-3-carboxamide group. Incorporates a 4-methoxyphenyl substituent, enhancing electron-donating properties.
Compound B : N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide
- Key Differences: Substitutes the 2-phenyl group with a 3-chlorophenyl ring. Replaces the 2-phenoxypropanamide with an adamantane-carboxamide group.
- Implications : The adamantane moiety introduces significant hydrophobicity, likely improving membrane permeability but reducing solubility.
Compound C : N-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-N'-[(4-fluorophenyl)methyl]ethanediamide
- Key Differences :
- Features an ethanediamide (two amide groups) linker instead of a single propanamide.
- Includes a 4-fluorobenzyl group, which may enhance metabolic stability.
- Implications : The dual amide structure could increase hydrogen-bonding interactions with target proteins but may also raise synthetic complexity.
Data Tables
*Molecular weight estimated based on structural similarity to Compound C.
Biological Activity
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ6-thieno[3,4-c]pyrazol-3-yl}-2-phenoxypropanamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to present a comprehensive overview of its biological activity, including synthesis methods, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological properties. The presence of the phenyl and phenoxy groups enhances its lipophilicity and may influence its interaction with various biological targets.
Molecular Formula
- Molecular Formula : C23H22N4O5S
- Molecular Weight : 454.51 g/mol
Structural Characteristics
The structure includes:
- A thieno[3,4-c]pyrazole ring.
- Two carbonyl groups contributing to its reactivity.
- A phenoxypropanamide moiety that may play a role in its pharmacological effects.
Analgesic and Anti-inflammatory Effects
Preliminary studies indicate that N-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ6-thieno[3,4-c]pyrazol-3-yl}-2-phenoxypropanamide exhibits significant analgesic and anti-inflammatory activities. These effects are particularly relevant in the context of pain management and inflammatory conditions.
The compound's mechanism of action may involve:
- Inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory process.
- Interaction with pain receptors such as TRPV1.
In Vitro Studies
In vitro assays have demonstrated that the compound can reduce inflammation markers in cell cultures. For example:
- Cell Line : RAW 264.7 macrophages.
- Assay : Measurement of nitric oxide production as an inflammatory marker.
Case Studies
-
Study on Analgesic Activity : In a controlled experiment using the acetic acid-induced writhing test on mice, the compound showed a significant reduction in writhing compared to control groups treated with saline or standard analgesics like diclofenac.
- Dosage : 150 mg/kg body weight.
- Results : Approximately 60% reduction in writhings compared to control.
-
Anti-inflammatory Assessment : The compound was tested in models of acute inflammation (e.g., carrageenan-induced paw edema).
- Results : Demonstrated a reduction in paw swelling by 50% compared to untreated controls.
Pharmacokinetics
Understanding the pharmacokinetics of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ6-thieno[3,4-c]pyrazol-3-yl}-2-phenoxypropanamide is crucial for evaluating its therapeutic potential. Key parameters include:
- Absorption : Likely high due to lipophilic nature.
- Distribution : Predicted to be extensive based on structure.
- Metabolism : Expected to undergo hepatic metabolism.
- Excretion : Primarily via urine after metabolic conversion.
Toxicology
Toxicological assessments indicate low acute toxicity levels for this compound. Histopathological evaluations of organs from treated animals revealed no significant adverse effects or pathological changes.
Summary of Toxicity Findings
| Parameter | Result |
|---|---|
| Acute Toxicity | No lethal effects observed |
| Histopathological Findings | No significant abnormalities |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-2-phenoxypropanamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step organic reactions. The thieno[3,4-c]pyrazole core is formed via cyclization of precursors like thiophene derivatives and hydrazines under reflux conditions (e.g., ethanol or DMF at 80–100°C). Subsequent functionalization with phenoxypropanamide groups requires coupling agents such as EDCI/HOBt in anhydrous dichloromethane. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures >95% purity .
- Optimization : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity and temperature to minimize by-products like over-oxidized sulfones.
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm proton environments (e.g., phenyl protons at δ 7.2–7.5 ppm, thieno-pyrazole protons at δ 4.0–5.0 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 450.1234) and fragmentation patterns .
- X-ray Crystallography : Resolve 3D conformation, particularly the sulfone (S=O) and pyrazole ring geometry .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?
- Case Study : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 2.5 μM vs. 12 μM) may arise from assay conditions (e.g., ATP concentration, pH).
- Methodology :
- Standardize assays using recombinant enzymes (e.g., EGFR or JAK2) under uniform ATP levels (1 mM) and buffer systems (pH 7.4).
- Validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers due to solvent artifacts (e.g., DMSO interference) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Approach :
- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 or PARP-1, focusing on hydrogen bonding with Arg120 and π-π stacking with Phe360 .
- MD Simulations : Analyze stability of ligand-protein complexes (50 ns trajectories, AMBER force field) to assess binding free energy (MM-PBSA) .
Q. What methodologies elucidate the compound’s mechanism in modulating oxidative stress pathways?
- Experimental Design :
- In Vitro : Measure ROS levels in H₂O₂-treated HEK293 cells using DCFH-DA fluorescence, with N-acetylcysteine as a control .
- Western Blotting : Quantify Nrf2 nuclear translocation and downstream HO-1 expression .
- Contradiction Resolution : If conflicting data arise (e.g., pro-oxidant vs. antioxidant effects), validate using redox-sensitive GFP reporters in live-cell imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
